Cas no 1118814-32-6 ([Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a versatile organic compound with significant applications in pharmaceutical research. It features a thiophene moiety and a chloropyridine core, which contribute to its unique reactivity and bioactivity. This compound is valued for its potential in drug discovery, offering researchers a valuable tool for synthesizing novel compounds with diverse pharmacological profiles.
[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate structure
1118814-32-6 structure
商品名:[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
CAS番号:1118814-32-6
MF:C17H18ClN3O4S
メガワット:395.860521793365
CID:6195356
PubChem ID:34127632

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS034739980
    • Z96153276
    • 1118814-32-6
    • EN300-26603331
    • [ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • [2-[ethyl-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
    • [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • インチ: 1S/C17H18ClN3O4S/c1-2-21(10-14(22)20-9-12-5-4-8-26-12)15(23)11-25-17(24)13-6-3-7-19-16(13)18/h3-8H,2,9-11H2,1H3,(H,20,22)
    • InChIKey: PMKYNMGACNZUBY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC(N(CC)CC(NCC1=CC=CS1)=O)=O

計算された属性

  • せいみつぶんしりょう: 395.0706549g/mol
  • どういたいしつりょう: 395.0706549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 9
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26603331-0.05g
[ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
1118814-32-6 95.0%
0.05g
$212.0 2025-03-20

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 関連文献

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylateに関する追加情報

Introduction to Compound CAS No. 1118814-32-6: [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

[Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 1118814-32-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene moiety, a carbamoyl group, and a 2-chloropyridine scaffold. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The thiophene ring, a five-membered heterocyclic compound containing one sulfur atom, is known for its aromatic properties and its ability to participate in π-π interactions. In the context of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, the thiophene moiety plays a crucial role in enhancing the compound's solubility and bioavailability. Recent studies have shown that thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The carbamoyl group, which is present twice in the structure of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, is an amide functional group that can form hydrogen bonds and participate in various chemical reactions. This functional group is often associated with enhanced binding affinity to biological targets, such as enzymes and receptors. In medicinal chemistry, carbamoyl groups are frequently used to improve the pharmacokinetic properties of drug candidates, including their stability and metabolic profile.

The 2-chloropyridine scaffold is another key feature of this compound. Pyridine derivatives are well-known for their diverse biological activities and have been extensively studied in drug discovery. The presence of a chlorine atom at the 2-position of the pyridine ring can influence the compound's electronic properties and reactivity. Chlorinated pyridines have been shown to exhibit potent antiviral, antibacterial, and antifungal activities, making them valuable scaffolds for the development of new therapeutic agents.

Recent research has focused on the potential applications of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in various therapeutic areas. For instance, studies have demonstrated its efficacy as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro experiments have shown that this compound can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation.

Furthermore, preliminary investigations into the anticancer properties of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate have yielded promising results. In cell-based assays, this compound has shown selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

In addition to its potential therapeutic applications, [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been studied for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it a valuable tool for investigating protein function and interactions. This property has been exploited in high-throughput screening assays to identify novel drug targets and validate existing ones.

The synthesis of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves several steps that require careful optimization to achieve high yields and purity. Common synthetic routes include coupling reactions between thiophene derivatives and carbamoyl-containing intermediates, followed by functional group transformations to introduce the 2-chloropyridine scaffold. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches to synthesizing this compound.

Despite its promising potential, further research is needed to fully understand the pharmacological profile of [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of disease. These studies will provide critical insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). If these studies yield positive results, clinical trials may be initiated to assess its therapeutic potential in humans.

In conclusion, [Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 1118814-32-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further investigation as a therapeutic agent or chemical probe. Ongoing research efforts will continue to unravel its full potential and pave the way for new advancements in drug discovery.

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